
N-(2,6-dimethylphenyl)-3-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dimethylphenyl)-3-phenylacrylamide, also known as DMPPA, is a chemical compound that belongs to the class of acrylamides. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. DMPPA has gained significant attention in recent years due to its potential applications in scientific research. In
科学的研究の応用
N-(2,6-dimethylphenyl)-3-phenylacrylamide has been used in various scientific research applications, including neurobiology, oncology, and drug discovery. In neurobiology, N-(2,6-dimethylphenyl)-3-phenylacrylamide has been shown to modulate the activity of ion channels, including the nicotinic acetylcholine receptor and the GABA receptor. In oncology, N-(2,6-dimethylphenyl)-3-phenylacrylamide has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In drug discovery, N-(2,6-dimethylphenyl)-3-phenylacrylamide has been used as a starting material for the synthesis of novel compounds with potential therapeutic applications.
作用機序
N-(2,6-dimethylphenyl)-3-phenylacrylamide exerts its biological effects by modulating the activity of ion channels and receptors. Specifically, N-(2,6-dimethylphenyl)-3-phenylacrylamide has been shown to enhance the activity of the nicotinic acetylcholine receptor and the GABA receptor, leading to increased neurotransmitter release and neuronal inhibition, respectively. Additionally, N-(2,6-dimethylphenyl)-3-phenylacrylamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-3-phenylacrylamide has been shown to have various biochemical and physiological effects, including modulation of ion channel activity, inhibition of cancer cell growth, and induction of apoptosis. N-(2,6-dimethylphenyl)-3-phenylacrylamide has also been shown to have analgesic and anti-inflammatory effects, making it a potential therapeutic agent for the treatment of pain and inflammation.
実験室実験の利点と制限
One advantage of using N-(2,6-dimethylphenyl)-3-phenylacrylamide in lab experiments is its ability to modulate ion channel activity, making it a useful tool for investigating the role of ion channels in various biological processes. Additionally, N-(2,6-dimethylphenyl)-3-phenylacrylamide has been shown to have anticancer properties, making it a potential lead compound for the development of novel anticancer agents. However, one limitation of using N-(2,6-dimethylphenyl)-3-phenylacrylamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
For N-(2,6-dimethylphenyl)-3-phenylacrylamide research include investigating its potential therapeutic applications in the treatment of pain, inflammation, and cancer. Additionally, further studies are needed to elucidate the mechanism of action of N-(2,6-dimethylphenyl)-3-phenylacrylamide and to identify potential targets for its biological effects. Finally, the development of novel N-(2,6-dimethylphenyl)-3-phenylacrylamide derivatives with improved efficacy and reduced toxicity may lead to the development of new therapeutic agents for various diseases.
合成法
N-(2,6-dimethylphenyl)-3-phenylacrylamide can be synthesized using various methods, including the Knoevenagel condensation reaction, the Suzuki coupling reaction, and the Heck coupling reaction. The Knoevenagel condensation reaction involves the reaction of 2,6-dimethylbenzaldehyde with phenylacetic acid in the presence of a base catalyst such as piperidine. The resulting product is then treated with acryloyl chloride to yield N-(2,6-dimethylphenyl)-3-phenylacrylamide. The Suzuki coupling reaction involves the reaction of 2,6-dimethylphenylboronic acid with phenylacryloyl chloride in the presence of a palladium catalyst. The Heck coupling reaction involves the reaction of 2,6-dimethyliodobenzene with phenylacrylic acid in the presence of a palladium catalyst.
特性
IUPAC Name |
(E)-N-(2,6-dimethylphenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-13-7-6-8-14(2)17(13)18-16(19)12-11-15-9-4-3-5-10-15/h3-12H,1-2H3,(H,18,19)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVUJGWQEVQKSO-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18109-42-7 |
Source


|
| Record name | NSC191387 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191387 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

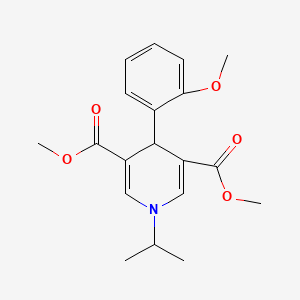
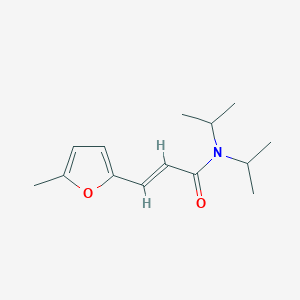

![(cyclopropylmethyl){[5-(3-nitrophenyl)-2-furyl]methyl}propylamine](/img/structure/B5821198.png)
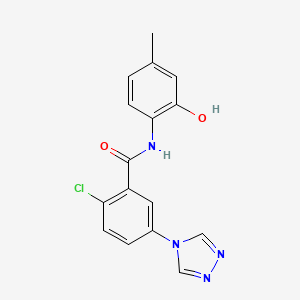
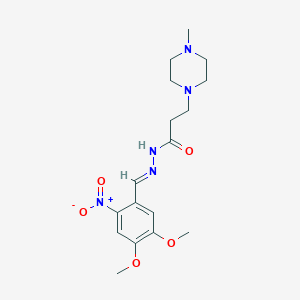
![2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}-N-(4-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B5821220.png)
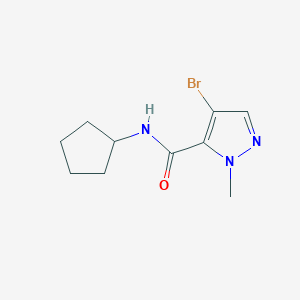
![N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide](/img/structure/B5821231.png)
![4-[(4-bromophenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5821238.png)
![2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5821254.png)
![2,5-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5821262.png)

